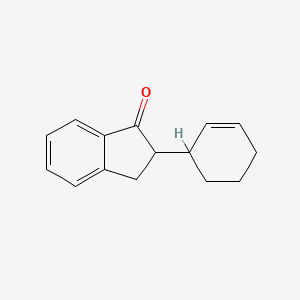![molecular formula C17H27NO4 B13447915 N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
N-[(-)-Jasmonoyl]-(L)-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(-)-Jasmonoyl]-(L)-valine is a conjugate of jasmonic acid and the amino acid valine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with valine enhances the biological activity of jasmonic acid, making this compound an important compound in plant biology and agricultural research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-valine typically involves the esterification of jasmonic acid with valine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or enzymes to facilitate the esterification process, thereby reducing the need for hazardous chemicals and harsh reaction conditions. Additionally, continuous flow reactors could be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
N-[(-)-Jasmonoyl]-(L)-valine has a wide array of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and conjugation reactions.
Biology: The compound is crucial in understanding plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses.
Industry: It is used in agricultural biotechnology to develop pest-resistant crops and enhance plant growth.
作用機序
N-[(-)-Jasmonoyl]-(L)-valine exerts its effects primarily through the jasmonate signaling pathway. Upon binding to its receptor, the compound activates a cascade of molecular events that lead to the expression of defense-related genes. This involves the interaction with transcription factors and the modulation of various signaling molecules, ultimately enhancing the plant’s ability to resist biotic and abiotic stresses.
類似化合物との比較
Similar Compounds
Methyl jasmonate: Another conjugate of jasmonic acid, but with methanol instead of valine.
Jasmonic acid: The parent compound without any conjugation.
Jasmonoyl-isoleucine: A similar conjugate with the amino acid isoleucine.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-valine is unique due to its specific conjugation with valine, which enhances its stability and biological activity compared to other jasmonic acid derivatives. This makes it particularly effective in modulating plant defense mechanisms and growth processes.
特性
分子式 |
C17H27NO4 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1 |
InChIキー |
LZPFFKBGBPBJAW-OLTVGNICSA-N |
異性体SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)

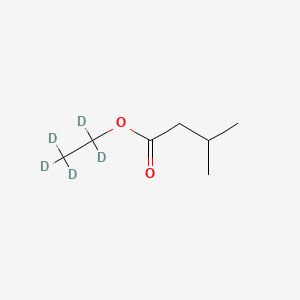

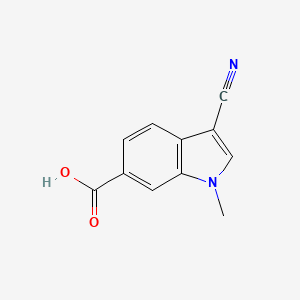
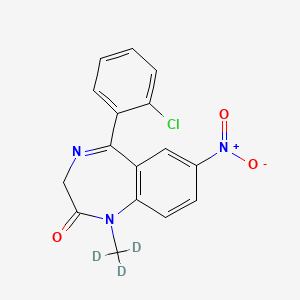
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
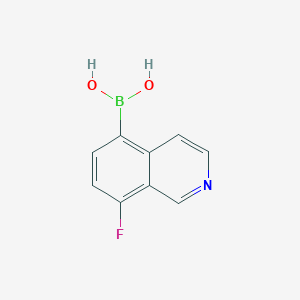
amine hydrochloride](/img/structure/B13447911.png)
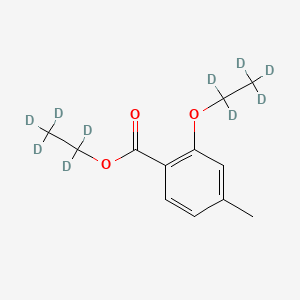
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)
